Product packaging for 6-chloro-2-fluoroquinoline(Cat. No.:CAS No. 179488-08-5)

6-chloro-2-fluoroquinoline

Cat. No.: B6158876
CAS No.: 179488-08-5
M. Wt: 181.6
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Description

Significance of Halogenated Quinoline (B57606) Derivatives in Organic Synthesis Research

Halogenated quinoline derivatives are of great importance in organic synthesis, primarily serving as versatile intermediates. researchgate.net The presence of halogen atoms, such as chlorine and fluorine, provides strategic handles for a variety of chemical transformations. These atoms can act as leaving groups in nucleophilic substitution reactions or as coupling partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions. researchgate.net This reactivity allows for the regioselective introduction of a wide range of functional groups onto the quinoline framework, enabling the construction of diverse molecular libraries. researchgate.net

The ability to selectively functionalize the quinoline ring is crucial in medicinal chemistry and materials science. nih.gov By modifying the quinoline core, researchers can fine-tune the steric, electronic, and lipophilic properties of a molecule to enhance its biological activity or physical characteristics. nih.gov For instance, the introduction of different substituents can lead to the development of novel therapeutic agents or advanced materials with specific optical or electronic properties. nih.gov The strategic placement of halogens, as seen in 6-chloro-2-fluoroquinoline, offers a predictable and controllable way to build molecular complexity. researchgate.net

Historical Context and Evolution of Fluoroquinoline Chemistry

The story of fluoroquinoline chemistry is rooted in the broader history of quinolone antibacterial agents. The journey began with the discovery of nalidixic acid in the early 1960s, which was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. rjptonline.orgmdpi.com Nalidixic acid was the first of the quinolone antibacterials, though its use was limited to urinary tract infections. rjptonline.org

A significant breakthrough occurred with the introduction of a fluorine atom at the 6-position of the quinolone ring. mdpi.com This structural modification led to the development of the fluoroquinolone class of antibiotics in the 1980s, which exhibited a much broader spectrum of activity. rjptonline.orgmdpi.com Norfloxacin was the first of these 6-fluoro-substituted quinolones, and its development paved the way for more potent drugs like ciprofloxacin (B1669076). mdpi.comnih.gov The success of these compounds spurred further research into the structure-activity relationships of fluoroquinolones, leading to the development of multiple generations of these drugs, each with improved properties. mdpi.comnih.gov This historical progression underscores the pivotal role that fluorination plays in modulating the biological activity of the quinoline scaffold.

GenerationKey Characteristics & Examples
First Narrow spectrum, primarily against Gram-negative bacteria (e.g., Nalidixic acid). rjptonline.org
Second Introduction of a fluorine at C-6 and a piperazine (B1678402) ring at C-7, leading to a broader spectrum including Pseudomonas aeruginosa (e.g., Ciprofloxacin, Norfloxacin). nih.gov
Third Enhanced activity against Gram-positive bacteria, particularly pneumococci (e.g., Levofloxacin, Gatifloxacin). nih.gov
Fourth Broadened spectrum to include activity against anaerobic bacteria (e.g., Trovafloxacin, Moxifloxacin). nih.gov

Scope and Research Imperatives for this compound

While extensive research has been conducted on the broader family of fluoroquinolones, the specific compound this compound is primarily valued as a key synthetic intermediate. Its utility lies in the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position and the chlorine atom at the 6-position provide distinct sites for sequential chemical modifications. This dual halogenation allows for a programmed and regioselective synthesis of more complex, polysubstituted quinolines.

The research imperative for this compound is therefore centered on its application as a building block in synthetic and medicinal chemistry. For example, related structures like 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) are used as precursors for synthesizing novel heterocyclic systems and ligands for metal complexes. acs.orgnih.govsigmaaldrich.com Similarly, derivatives such as 4-chloro-6-fluoro-2-methylquinoline (B103436) serve as starting materials for compounds with potential antiproliferative activities. nih.gov The strategic placement of the chloro and fluoro groups on the quinoline ring makes this compound a valuable tool for researchers aiming to create novel molecules with tailored biological or material properties. The exploration of its reactivity in various cross-coupling and substitution reactions is a key area of interest for developing efficient synthetic routes to new chemical entities.

Properties

CAS No.

179488-08-5

Molecular Formula

C9H5ClFN

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 2 Fluoroquinoline and Its Advanced Intermediates

Classical and Modern Approaches to the Quinoline (B57606) Core Synthesis

The foundational methods for constructing the quinoline ring system were established in the late 19th and early 20th centuries and remain relevant in organic synthesis. These classical reactions, along with more contemporary palladium-catalyzed approaches, provide a versatile toolbox for accessing a wide array of substituted quinolines.

Gould-Jacobs Reaction Pathways for Fluoroquinolones

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are key precursors to various substituted quinolines, including the fluoroquinolone class of antibiotics. acs.orgresearchgate.netwikipedia.org The reaction sequence typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester. acs.orgrwth-aachen.de This intermediate then undergoes a thermal cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester. acs.org Subsequent hydrolysis and decarboxylation afford the 4-hydroxyquinoline (B1666331). acs.orgwikipedia.org

The application of the Gould-Jacobs reaction to the synthesis of fluoroquinolones often involves the use of a fluoro-substituted aniline as the starting material. lookchem.com For instance, the synthesis of various fluoro-4-hydroxyquinoline-3-carboxylic acids has been demonstrated using this methodology. researchgate.net To synthesize a precursor for 6-chloro-2-fluoroquinoline, a plausible approach would involve starting with 4-chloroaniline (B138754). This would lead to the formation of a 6-chloro-4-hydroxyquinoline intermediate. The introduction of the fluorine atom at the 2-position would then require subsequent chemical transformations. A key challenge in this approach is the regioselectivity of the initial cyclization when using asymmetrically substituted anilines. uni-rostock.de

Table 1: Key Steps in the Gould-Jacobs Reaction

StepDescriptionReactantsProduct
1CondensationAniline, Diethyl ethoxymethylenemalonateAnilidomethylenemalonic ester
2Thermal CyclizationAnilidomethylenemalonic ester4-Hydroxyquinoline-3-carboxylate
3Hydrolysis4-Hydroxyquinoline-3-carboxylate4-Hydroxyquinoline-3-carboxylic acid
4Decarboxylation4-Hydroxyquinoline-3-carboxylic acid4-Hydroxyquinoline

Conrad-Limpach-Knorr Synthesis Variants for Quinoline Derivatives

The Conrad-Limpach-Knorr synthesis provides access to both 4-hydroxyquinolines and 2-hydroxyquinolines (quinolones) from the reaction of anilines with β-ketoesters. acs.orgwikipedia.orgquimicaorganica.org The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the temperature. youtube.com At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline (Conrad-Limpach synthesis). acs.orgscience.gov Conversely, at higher temperatures (thermodynamic control), the reaction proceeds through a β-ketoanilide intermediate, leading to the formation of a 2-hydroxyquinoline (B72897) (Knorr synthesis). acs.orgyoutube.com

For the synthesis of a this compound precursor, one could envision using 4-chloroaniline as the starting material. To obtain the 2-quinolone scaffold necessary for introducing a fluorine at that position, the Knorr variant of the synthesis would be employed. The resulting 6-chloro-2-hydroxyquinoline (B161477) could then potentially be converted to this compound. The choice of β-ketoester will also influence the substitution pattern of the final product. acs.org

Table 2: Comparison of Conrad-Limpach and Knorr Syntheses

SynthesisKey IntermediateProduct
Conrad-Limpachβ-Aminoacrylate4-Hydroxyquinoline
Knorrβ-Ketoanilide2-Hydroxyquinoline

Friedlander Hetero-annulation Strategies for Substituted Quinolines

The Friedlander synthesis is a straightforward and versatile method for the preparation of substituted quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.netwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases and generally proceeds with high efficiency. researchgate.netnih.gov The flexibility of this method allows for the synthesis of a wide range of quinoline derivatives by varying both the 2-aminoaryl carbonyl compound and the active methylene (B1212753) component. organic-chemistry.orgnih.gov

To target this compound using the Friedlander approach, a potential synthetic route would involve the reaction of 2-amino-5-chlorobenzaldehyde (B1272629) or a 2-amino-5-chlorophenyl ketone with a fluorinated carbonyl compound containing an α-methylene group. For example, a reaction with a compound like fluoroacetone (B1215716) could theoretically lead to the formation of the desired product. However, the availability and reactivity of suitable fluorinated starting materials can be a limiting factor. organic-chemistry.org

Dieckmann's Condensation and Camps' Cyclization in Quinoline Ring Formation

While the Dieckmann condensation is primarily known for the formation of five- and six-membered cyclic β-keto esters, its principles can be applied in multi-step sequences leading to quinoline derivatives. More directly applicable to quinoline synthesis is the Camps cyclization, which involves the intramolecular cyclization of an N-acyl-o-aminoacetophenone in the presence of a base to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines. nih.govnih.gov The ratio of the two isomeric products is dependent on the structure of the starting material and the reaction conditions. nih.gov

For the synthesis of a this compound precursor, a plausible Camps cyclization approach would start with an appropriately substituted N-acyl-o-aminoacetophenone. Specifically, an N-(fluoroacetyl)-2-amino-5-chloroacetophenone could be a suitable starting material. The base-catalyzed cyclization of this intermediate would be expected to produce a mixture of 6-chloro-2-fluoro-4-hydroxyquinoline and 6-chloro-4-fluoro-2-hydroxyquinoline, from which the desired precursor would need to be isolated.

Palladium-Catalyzed Carbonylation and Cyclization Routes

Modern synthetic methodologies, particularly those employing palladium catalysis, have significantly expanded the scope and efficiency of quinoline synthesis. nih.gov Palladium-catalyzed reactions, such as carbonylative cyclizations and cross-coupling reactions followed by annulation, offer mild reaction conditions and high functional group tolerance. nih.govscilit.comknu.ac.kr These methods often involve the construction of the quinoline ring from acyclic precursors, allowing for precise control over the substitution pattern. nih.gov

A potential palladium-catalyzed route to a this compound precursor could involve the carbonylative annulation of a suitably substituted o-iodoaniline with an alkyne. nih.gov Alternatively, a palladium-catalyzed cascade reaction of an o-aminocinnamonitrile with an arylhydrazine has been shown to produce 2-arylquinolines. wikipedia.org By carefully selecting the starting materials with the desired chloro and fluoro substituents, it may be possible to construct the this compound skeleton directly.

Regioselective Synthesis of this compound Scaffolds

The regioselective synthesis of this compound presents a significant challenge due to the need to control the precise placement of two different halogen atoms on the quinoline ring. The strategies for achieving this often involve a multi-step approach where the quinoline core is first synthesized with one of the halogens in place, followed by the introduction of the second halogen.

A common strategy for introducing a fluorine atom at the 2-position of a quinoline ring is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. wikipedia.org This approach would typically start with a 2,6-dichloroquinoline (B154368), which can be synthesized through various classical methods. The 2-chloro substituent is generally more reactive towards nucleophilic substitution than the 6-chloro substituent. Therefore, treatment of 2,6-dichloroquinoline with a fluoride (B91410) source, such as potassium fluoride, in a high-boiling polar aprotic solvent can lead to the selective replacement of the 2-chloro group with fluorine. google.comgoogle.com

Another approach involves the direct fluorination of a pre-formed 6-chloroquinoline. Electrophilic fluorination of quinolines can be achieved using reagents like Selectfluor, but this often results in a mixture of isomers, with fluorination occurring at various positions on both the benzene (B151609) and pyridine (B92270) rings. researchgate.netrsc.org Recent advances in photoredox catalysis have shown promise for the C-H fluorination of quinolines, with some methods showing selectivity for the C2 and C4 positions. acs.orgrwth-aachen.deacs.org

Nucleophilic fluorination of a 6-chloro-2-hydroxyquinoline (a 6-chloro-2-quinolone) is also a viable strategy. The hydroxyl group at the 2-position can be converted to a better leaving group, such as a triflate or a chloride, which can then be displaced by a fluoride ion. ucla.edu

Table 3: Potential Regioselective Routes to this compound

Starting MaterialKey TransformationReagentsProduct
2,6-DichloroquinolineHalogen ExchangeKF, polar aprotic solventThis compound
6-ChloroquinolineDirect C-H FluorinationSelectfluor or photoredox catalysisMixture including this compound
6-Chloro-2-hydroxyquinolineHydroxyl to Fluoro Conversion1. SOCl2 or Tf2O; 2. Fluoride sourceThis compound

Preparation from Substituted Anilines (e.g., 3-chloro-4-fluoro aniline) via Cyclocondensation

A foundational approach to the quinoline core of this compound involves the cyclocondensation of appropriately substituted anilines. The use of 3-chloro-4-fluoroaniline (B193440) as a starting material is a common strategy, as it directly incorporates the desired chloro and fluoro substituents onto the benzene ring of the resulting quinoline.

One established method is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org While a direct synthesis of this compound via this method is not explicitly detailed in the reviewed literature, the general mechanism suggests its plausibility. A more frequently documented route is a multi-step process beginning with the acylation of 3-chloro-4-fluoroaniline to form the corresponding acetanilide (B955). This intermediate is then subjected to a cyclization reaction to form the quinoline ring. For instance, 3-chloro-4-fluoroaniline can be treated with diethyl ethoxymethylenemalonate (EMME) to yield an open-chain intermediate, which is subsequently cyclized in a high-boiling solvent like diphenyl ether at elevated temperatures to produce ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. jptcp.com

Another prominent cyclocondensation approach is the Gould-Jacobs reaction. This method involves the reaction of an aniline with a malonic acid derivative, followed by thermal cyclization and subsequent transformations to build the quinoline system. quimicaorganica.org Starting with 3-chloro-4-fluoroaniline, this pathway offers a reliable route to substituted quinolones, which can then be further modified to introduce the 2-fluoro substituent.

Utilization of Vilsmeier Reagents for Quinoline-3-carbaldehyde Formation (e.g., 2-chloro-6-fluoroquinoline-3-carbaldehyde)

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds and is extensively used in the synthesis of quinoline-3-carbaldehydes. ijsr.netorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. nih.gov

In the context of this compound synthesis, the Vilsmeier-Haack reaction is instrumental in producing key intermediates like 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959). The synthesis often commences with the acetylation of a substituted aniline. For instance, the reaction of an acetanilide with the Vilsmeier reagent leads to the formation of a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative. nih.govresearchgate.net A plausible route to 2-chloro-6-fluoroquinoline-3-carbaldehyde would involve the Vilsmeier-Haack reaction on N-(4-fluorophenyl)acetamide.

A typical procedure involves the slow addition of POCl₃ to a cooled solution of DMF, followed by the addition of the acetanilide substrate. The reaction mixture is then heated, often for several hours, to facilitate the cyclization and formylation. chemijournal.com The resulting 2-chloro-3-formylquinoline can then be isolated after quenching the reaction with ice water. ijsr.net This intermediate is highly valuable as the aldehyde group can be readily transformed into a variety of other functional groups, and the chloro group at the 2-position can be subjected to nucleophilic substitution to introduce the desired fluoro substituent.

Starting MaterialReagentsProductYield (%)Reference
Acetanilide derivativesDMF, POCl₃2-Chloro-3-formylquinolinesGood nih.govresearchgate.net
Ortho methyl acetanilideDMF, POCl₃2-Chloro-8-methyl-3-formyl QuinolineNot specified chemijournal.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. nih.gov The application of microwave irradiation has been particularly effective in the synthesis of quinoline derivatives. nih.govunf.eduacs.org

In the synthesis of intermediates for this compound, microwave assistance can be applied to the Vilsmeier-Haack reaction. For example, the treatment of an acetanilide intermediate with DMF and POCl₃ under microwave irradiation can significantly reduce the reaction time from hours to minutes while providing high yields of the corresponding 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde. jmpas.com This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

Microwave irradiation is also beneficial for cyclocondensation reactions. One-pot, three-component syntheses of substituted quinolines have been developed using microwave heating, offering a rapid and efficient route to complex quinoline structures. unf.eduacs.org These solvent-free or solvent-minimal conditions often lead to cleaner reactions and easier product purification. jptcp.com

Reaction TypeStarting MaterialsConditionsProductAdvantagesReference
Vilsmeier-HaackAcetanilide, DMF, POCl₃Microwave irradiation2,7-dichloro-6-fluoroquinoline-3-carbaldehydeReduced reaction time, high yield jmpas.com
Three-componentFormyl-quinoline, primary amine, 1,3-diketoneDMF, Microwave irradiationDihydropyridopyrimidines and dihydropyrazolopyridinesCatalyst-free, one-pot, efficient unf.eduacs.org
AmidationQuinolinen-2-carboxylic acid, substituted anilinesMicrowave irradiationSubstituted quinoline-2-carboxanilidesOne-step, efficient nih.gov

Directed Chlorination and Fluorination Strategies

The regioselective introduction of chlorine and fluorine atoms onto a quinoline scaffold is a critical aspect of synthesizing this compound. Directed C-H activation and functionalization have become powerful strategies for achieving high selectivity in halogenation reactions. mdpi.comnih.gov

For the introduction of the chloro group at the 6-position, electrophilic aromatic substitution on a suitably activated quinoline precursor can be employed. However, to achieve high regioselectivity, directing groups are often necessary to guide the electrophile to the desired position.

The introduction of the fluorine atom at the 2-position of the quinoline ring is typically achieved through nucleophilic aromatic substitution (SNAr) on a 2-chloroquinoline (B121035) precursor. The electron-withdrawing nature of the quinoline nitrogen facilitates this substitution. Selective fluorination can also be achieved through direct C-H fluorination methods. Recent advancements have demonstrated the use of elemental fluorine-iodine mixtures or electrochemical methods for the direct fluorination of quinoline derivatives. researchgate.net Furthermore, novel methods involving concerted nucleophilic aromatic substitution under photocatalytic conditions have been developed for the C-H fluorination of azaarenes, including quinolines, which could be adapted for the synthesis of 2-fluoroquinolines. acs.orgnih.gov

Catalytic Approaches in this compound Synthesis

Transition Metal-Mediated Cyclizations

Transition metal catalysis offers elegant and efficient pathways for the construction of heterocyclic rings, including the quinoline nucleus. mdpi.com Palladium, copper, and iron catalysts are commonly employed in these transformations. nih.gov

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are instrumental in building the carbon framework of quinoline precursors, which can then undergo cyclization. For instance, a palladium-catalyzed oxidative annulation of acrylamides with arynes has been reported for the synthesis of quinolones. nih.gov While a direct synthesis of this compound via this method is not specified, the versatility of palladium catalysis suggests its potential applicability.

Ruthenium-catalyzed cyclization of anilides with propiolates or acrylates provides an excellent yield of 2-quinolones, which can be further converted to 2-chloroquinolines. nih.gov These catalytic methods often proceed under milder conditions and with higher functional group tolerance compared to traditional cyclization methods. The development of novel transition metal-catalyzed reactions continues to provide new avenues for the efficient and selective synthesis of complex quinoline derivatives like this compound.

CatalystReaction TypeStarting MaterialsProductReference
PalladiumOxidative annulationAcrylamide, AryneQuinolones nih.gov
RutheniumCyclizationAnilides, Propiolates/Acrylates2-Quinolones nih.gov
Molybdenum hexacarbonyl/PalladiumCarbonylative cyclization2-Iodoanilines, Alkynes4-Quinolones nih.gov

Reactivity and Derivatization Strategies of 6 Chloro 2 Fluoroquinoline

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The electron-deficient nature of the quinoline ring, particularly at the C-2 and C-4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). In 6-chloro-2-fluoroquinoline, the presence of the nitrogen atom and the halogen substituents further activates the ring towards nucleophilic attack.

Displacement of Halogen Atoms at C-2 and C-6 Positions

The reactivity of the halogen atoms at the C-2 and C-6 positions towards nucleophilic displacement is significantly different. The fluorine atom at the C-2 position is highly activated by the adjacent ring nitrogen and is thus more susceptible to substitution by nucleophiles compared to the chlorine atom at the C-6 position. This regioselectivity allows for the sequential functionalization of the quinoline core.

For instance, in dihaloquinolines, the halogen at the C-2 or C-4 position is generally more reactive towards nucleophiles. This is attributed to the effective stabilization of the Meisenheimer intermediate by the electron-withdrawing nitrogen atom. Consequently, nucleophiles will preferentially attack the C-2 position of this compound, leaving the C-6 chloro substituent intact for subsequent transformations. This differential reactivity is a cornerstone for the controlled synthesis of polysubstituted quinolines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a broad scope for the derivatization of this compound.

Iridium-Catalyzed C-H Borylation of Fluoroquinolines

Recent advancements have demonstrated the utility of iridium-catalyzed C-H borylation for the functionalization of fluoroquinolines. elsevierpure.comacs.orgnih.gov This methodology allows for the direct conversion of C-H bonds into valuable boronic ester functionalities, which can then participate in a variety of cross-coupling reactions. Specifically, for 6-fluoroquinoline (B108479) derivatives, this reaction has been shown to proceed with high regioselectivity, targeting the C-H bonds on the carbocyclic ring. elsevierpure.comacs.orgnih.gov

The iridium catalyst, typically in conjunction with a bipyridine ligand, facilitates the reaction between the fluoroquinoline and a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂). elsevierpure.comacs.org This transformation provides a direct route to borylated fluoroquinolines, which are versatile intermediates for further derivatization, including the synthesis of fluoroquinolone antibiotics. elsevierpure.comacs.orgnih.gov

SubstrateCatalyst SystemProductYieldReference
6-Fluoroquinoline[Ir(OMe)COD]₂ / dtbpy6-Fluoroquinoline-8-boronic acid pinacol (B44631) esterHigh elsevierpure.comacs.org

Table 1: Representative examples of Iridium-catalyzed C-H borylation of 6-fluoroquinolines.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are extensively used to modify haloquinolines. The differential reactivity of the C-2 fluoro and C-6 chloro substituents in this compound can be exploited to achieve selective couplings.

In a related system, 6-bromo-2-chloroquinoline (B23617), selective Buchwald-Hartwig amination at the C-6 position has been achieved in the presence of the C-2 chloro group. acs.org This selectivity is accomplished by careful selection of the palladium catalyst, ligand, and reaction conditions. This suggests that for this compound, palladium-catalyzed coupling would likely occur preferentially at the C-6 position, given the generally higher reactivity of aryl chlorides over aryl fluorides in such reactions. Subsequent coupling at the C-2 position can then be performed under different reaction conditions.

Studies on dichloroquinolines have shown that palladium-catalyzed amination can be selective, though the selectivity can be low in some cases, such as with 2,6-dichloroquinoline (B154368). nih.gov The choice of ligand, such as BINAP or DavePhos, plays a crucial role in determining the outcome of the reaction. nih.gov

ReactantsCatalyst SystemProductYieldReference
6-Bromo-2-chloroquinoline + AminePd(OAc)₂ / Ligand6-Amino-2-chloroquinolineGood acs.org
2,6-Dichloroquinoline + AminePd(dba)₂ / BINAPMixture of mono-amino productsLow selectivity nih.gov

Table 2: Examples of Palladium-catalyzed amination of dihaloquinolines.

Copper-Mediated Halogen Exchange and Coupling Reactions

Furthermore, copper-catalyzed Ullmann-type coupling reactions are well-established for the formation of C-N, C-O, and C-S bonds with aryl halides. These reactions could be applied to selectively functionalize the C-6 position of this compound.

Functional Group Interconversions of Halogen Substituents

The halogen atoms on the this compound ring can be converted into a variety of other functional groups through nucleophilic substitution or metal-catalyzed processes as described above. Beyond direct substitution, these halogens can serve as handles for further transformations. For example, the chloro group at C-6 could potentially be converted to other functionalities through reactions common for aryl chlorides. Similarly, the fluoro group at C-2, while less reactive in some cross-coupling reactions, is highly susceptible to nucleophilic displacement, allowing for the introduction of a wide array of oxygen, nitrogen, and sulfur nucleophiles at this position.

The strategic and sequential application of the reactions outlined above allows for the controlled and regioselective derivatization of the this compound scaffold, providing access to a diverse range of substituted quinolines for various applications.

Reaction with Organometallic Reagents

The reactivity of the carbon-halogen bonds in this compound towards organometallic reagents is a cornerstone of its synthetic utility. The electron-withdrawing nature of the quinoline ring system, coupled with the inherent reactivity differences between the C-F and C-Cl bonds, enables regioselective transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions have become indispensable tools for the modification of haloquinolines. wikipedia.orgorganic-chemistry.orgacsgcipr.orgorganic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition of the haloquinoline to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the haloquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The versatility of commercially available boronic acids makes this a highly attractive method for introducing a wide range of aryl and heteroaryl substituents.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. organic-chemistry.orgwikipedia.orglibretexts.orgsoton.ac.uknih.gov This reaction utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst to couple the haloquinoline with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the haloquinoline with primary or secondary amines in the presence of a palladium catalyst and a strong base. wikipedia.orgacsgcipr.orgorganic-chemistry.orgresearchgate.netnih.gov This reaction is instrumental in the synthesis of various aminoquinoline derivatives, which are prevalent in pharmacologically active compounds. A study on the related 6-bromo-2-chloroquinoline demonstrated selective Buchwald-Hartwig amination, highlighting the potential for controlled functionalization of dihaloquinolines. nih.gov

The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the interactive table below.

Reaction NameOrganometallic ReagentCatalyst SystemBaseTypical Solvents
Suzuki-Miyaura CouplingAryl/heteroarylboronic acid or esterPd(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Toluene, Dioxane, DMF
Sonogashira CouplingTerminal alkynePd(0) catalyst (e.g., Pd(PPh₃)₄) and Cu(I) salt (e.g., CuI)Amine base (e.g., Et₃N, piperidine)THF, DMF
Buchwald-Hartwig AminationPrimary or secondary aminePd(0) or Pd(II) catalyst with a phosphine (B1218219) ligandStrong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)Toluene, Dioxane

While palladium-catalyzed reactions are the most extensively documented for haloquinolines, other organometallic reagents such as Grignard and organolithium reagents can also be employed, although their application to this compound is less specifically detailed in the available literature. These highly reactive nucleophiles can potentially add to the quinoline ring or undergo metal-halogen exchange, depending on the reaction conditions and the specific reagent used.

Strategic Derivatization for Molecular Complexity Enhancement

The ability to selectively functionalize this compound at its halogenated positions is a key strategy for enhancing molecular complexity and synthesizing novel compounds with desired properties. nih.govmdpi.com The differential reactivity of the C2-F and C6-Cl bonds allows for a stepwise approach to derivatization. Generally, the C-Cl bond is more susceptible to palladium-catalyzed cross-coupling reactions than the C-F bond, enabling selective modification at the 6-position while leaving the 2-position available for subsequent transformations.

This strategic derivatization is particularly valuable in the field of medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov By introducing diverse functionalities at the C2 and C6 positions, chemists can systematically explore the structure-activity relationships of novel quinoline-based compounds. For instance, the introduction of aromatic or heteroaromatic rings via Suzuki coupling at the 6-position, followed by the introduction of an amino group at the 2-position via Buchwald-Hartwig amination, can lead to the synthesis of libraries of disubstituted quinolines for biological screening.

An example of such a strategic derivatization is the synthesis of complex heterocyclic systems. A related compound, 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959), has been used as a starting material for the synthesis of novel metal complexes with potential biological applications. nih.gov This highlights how the functional groups on the quinoline core can be elaborated to create more complex and functional molecules.

The following interactive table outlines a hypothetical two-step derivatization strategy for this compound to increase molecular complexity.

StepReaction TypePositionReagentPotential Product Class
1Suzuki-Miyaura CouplingC6Arylboronic acid6-Aryl-2-fluoroquinolines
2Buchwald-Hartwig AminationC2Primary amine2-Amino-6-arylquinolines

This sequential approach allows for the controlled and predictable synthesis of highly functionalized quinoline derivatives, which are valuable scaffolds in drug discovery and materials science. The ability to fine-tune the electronic and steric properties of the quinoline core through these derivatization strategies is a testament to the synthetic utility of this compound.

Applications of 6 Chloro 2 Fluoroquinoline As a Strategic Building Block in Chemical Synthesis Research

Precursor in Advanced Heterocyclic Chemistry

The unique electronic properties and substitution pattern of 6-chloro-2-fluoroquinoline make it an ideal starting material for the synthesis of a variety of advanced heterocyclic compounds. Its utility is particularly evident in the preparation of specialized ligands and molecular probes.

Quinoline (B57606) and its derivatives are well-established components of bidentate and multidentate ligands, which are crucial in coordination chemistry for the formation of stable metal complexes. The this compound moiety can be readily functionalized to introduce coordinating groups, leading to the formation of ligands with tailored electronic and steric properties.

Research has demonstrated the synthesis of bidentate quinoline-derivative ligands from precursors such as 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959). mdpi.com In a typical synthesis, the chloro- and fluoro-substituted quinoline core serves as a rigid scaffold to which coordinating arms are attached. For instance, a bidentate ligand, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, was prepared from 2-chloro-6-fluoroquinoline-3-carbaldehyde. mdpi.com The resulting ligands can then be used to form complexes with various transition metals.

The general synthetic approach often involves nucleophilic substitution at the 2-position, where the fluorine atom can be displaced by a suitable nucleophile, or transformations involving the chloro group at the 6-position. The resulting quinoline-based ligands can coordinate with metal ions through the quinoline nitrogen and other donor atoms, forming stable chelate rings. The electronic effects of the chloro and fluoro substituents can influence the coordination properties of the resulting ligands and the catalytic or photophysical properties of their metal complexes.

Table 1: Examples of Bidentate Ligands Derived from Chloro-Fluoro Quinoline Precursors

PrecursorLigand StructureMetal Complexes FormedReference
2-chloro-6-fluoroquinoline-3-carbaldehyde(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanolCo(II) and Zn(II) mdpi.com

Schiff bases derived from quinoline aldehydes are a significant class of compounds with applications as fluorescent probes for the detection of metal ions. The imine (-C=N-) linkage in Schiff bases provides a site for metal ion coordination, and the extended conjugation of the quinoline ring system often results in desirable photophysical properties.

The synthesis of these probes typically involves the condensation of a quinoline-based aldehyde with a primary amine. The resulting Schiff base can act as a chemosensor, where the binding of a specific metal ion to the ligand induces a change in its fluorescence or color. This change allows for the qualitative and quantitative detection of the target ion.

For example, Schiff base fluorescent probes have been designed for the selective detection of Al³⁺ ions in aqueous media. unesp.br While not using this compound directly, the principle of using substituted quinolines to create these probes is well-established. The chloro and fluoro substituents on the this compound ring can modulate the electronic properties of the resulting Schiff base, potentially enhancing its selectivity and sensitivity as a fluorescent probe. The electron-withdrawing nature of the halogen atoms can influence the acidity of the ligand and its binding affinity for different metal ions. Furthermore, quinoline-based Schiff bases have been developed as "turn-on" fluorescence chemosensors for the detection of Cd²⁺ ions. rsc.org

Table 2: Applications of Quinoline-Based Schiff Bases as Research Probes

ApplicationTarget AnalyteMechanismReference
Fluorescent ProbeAl³⁺Complex formation inhibiting structural isomerization unesp.br
Turn-On Fluorescence ChemosensorCd²⁺Intramolecular electron transfer mechanism rsc.org

Role in Functional Materials Research

The unique combination of a heterocyclic aromatic core with chloro and fluoro substituents makes this compound an attractive building block for the synthesis of novel functional materials with applications in electronics and energy conversion.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor. Quinoline-based dyes have been investigated as potential sensitizers due to their strong absorption in the visible region and their ability to be chemically modified to optimize their performance.

Theoretical studies have shown that quinoline-derivative dyes can be designed to have their lowest unoccupied molecular orbital (LUMO) above the conduction band of TiO₂, facilitating electron transfer, and their highest occupied molecular orbital (HOMO) below the redox potential of the electrolyte, improving charge regeneration. unesp.brnih.govresearchgate.net A closely related compound, 6-chloro-8-fluoroquinoline, is known to be a synthesis intermediate for Schiff bases that readily coordinate to Ru and Ir ion centers to form dye complexes used in DSSCs. ossila.com This suggests a direct application pathway for derivatives of this compound in this field. The chloro and fluoro groups can be used to fine-tune the electronic properties of the dye and its interaction with the semiconductor surface.

Organic photovoltaic (OPV) devices offer the potential for low-cost, flexible solar energy conversion. The performance of these devices is highly dependent on the properties of the organic materials used as electron donors and acceptors. The introduction of halogen atoms, particularly fluorine and chlorine, into the molecular structure of these materials is a common strategy to modify their electronic properties and solid-state packing.

Research on aluminum phthalocyanine (B1677752) derivatives has shown that replacing a chloro substituent with a fluoro substituent can significantly alter the material's optoelectronic properties, including its work function and HOMO energy level. researchgate.netrsc.org This highlights the important role that chloro and fluoro substitutions play in tuning the properties of materials for OPV applications. Consequently, this compound, with its combination of both atoms, represents a valuable building block for the synthesis of novel donor or acceptor materials for OPVs. The presence of these halogens can influence the frontier molecular orbital energy levels, which is critical for achieving efficient charge separation and transport in OPV devices.

The field of organic semiconductors is rapidly expanding, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Quinoline derivatives are being explored in materials science for their potential in electronics due to their inherent charge transport properties and thermal stability. researchgate.netwikipedia.orgresearchgate.net

While specific research on the direct use of this compound in semiconductor synthesis is emerging, its classification as a "semiconductor synthesis intermediate" by chemical suppliers points to its potential in this area. ossila.com The rigid, planar structure of the quinoline core is conducive to π-π stacking, which is essential for efficient charge transport in organic semiconductors. The chloro and fluoro substituents can be used to modify the intermolecular interactions and the solid-state packing of the resulting materials, thereby influencing their semiconductor properties. Further research into the incorporation of the this compound moiety into larger conjugated systems could lead to the development of new high-performance organic semiconductors.

Contribution to Medicinal Chemistry Research Scaffolds (Focus on Synthesis and Design)

This compound serves as a valuable starting scaffold in medicinal chemistry for the development of more complex molecules with potential therapeutic applications. Its substituted quinoline core is a key feature in a class of synthetic antibacterial agents known as fluoroquinolones. The presence of the chlorine atom at the C-6 position and a highly reactive fluorine atom at the C-2 position allows for diverse chemical modifications, making it a versatile building block for creating novel derivatives.

Design and Synthesis of Novel Fluoroquinolone Analogues

The core structure of this compound is foundational to the synthesis of new fluoroquinolone analogues. The fluoroquinolone pharmacophore is renowned for its antibacterial activity, and modifications to its basic structure are a primary strategy for developing new drugs with improved potency, broader spectrum of activity, and lower incidence of adverse effects orientjchem.orgnih.gov.

The synthesis of novel fluoroquinolone derivatives often involves multi-step reactions starting from precursors that build the quinolone ring system. For instance, a common route is the Gould-Jacobs reaction, which can start from substituted anilines like 3-chloro-4-fluoroaniline (B193440) to construct the bicyclic quinolone core quimicaorganica.org. Once a basic quinolone structure is formed, further modifications are made. In the context of using a pre-formed scaffold like this compound, the fluorine atom at the C-2 position is a key site for nucleophilic substitution, allowing for the introduction of various side chains and heterocyclic moieties that are crucial for biological activity. Similarly, the C-6 chloro group can be modified or retained as it influences the electronic properties and biological interactions of the final compound.

Research has shown that introducing different substituents at various positions on the quinolone ring can lead to potent antibacterial agents. For example, the synthesis of derivatives like 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has yielded compounds with significant inhibitory activity against both Gram-negative and Gram-positive bacteria orientjchem.org. While this example represents a more complex quinolone, the underlying principle of modifying the core structure, including the C-6 and C-7 positions, is central to the design of new analogues orientjchem.org.

Table 1: Examples of Synthetic Modifications on the Fluoroquinolone Scaffold

Starting Material/CorePosition of ModificationReagents/ConditionsResulting Moiety/Compound TypeReference
3-Chloro-4-fluoroanilineRing FormationDiethyl ethoxymethylenemalonate (EMME), heat6-Chloro-4-hydroxy-quinoline-3-carboxylate quimicaorganica.org
Fluoroquinolone carboxylic acidC-7Piperazine (B1678402)C-7 Piperazinyl fluoroquinolone nih.govresearchgate.net
7-Chloro-quinolone synthonC-72-Aminophthalic acid, DMSO, Pyridine (B92270)C-7 substituted aminophthalic acid derivative orientjchem.org
NorfloxacinC-7 Piperazine NitrogenVarious aldehydes, Sodium cyanoborohydrideN-substituted piperazinyl derivatives researchgate.net

This table is for illustrative purposes to show common synthetic strategies in fluoroquinolone chemistry.

Development of Hybrid Molecules Incorporating Quinoline Moieties

The strategy of creating hybrid molecules, where two or more pharmacophores are covalently linked, is a growing area in drug discovery aimed at overcoming drug resistance and achieving multi-target activity nih.gov. The quinoline scaffold, derivable from precursors like this compound, is a popular component for such hybrids due to its well-established biological activity nih.govmdpi.com.

The synthesis of these hybrids often involves linking a fluoroquinolone core to another bioactive molecule, such as another antibiotic, an anticancer agent, or other heterocyclic systems nih.govmdpi.com. The goal is to create a single molecule that can act on multiple biological targets, potentially leading to synergistic effects or novel mechanisms of action nih.gov.

For example, researchers have synthesized hybrid molecules by linking the C-7 position of ciprofloxacin (B1669076) (a prominent fluoroquinolone) with various pharmacophores like acridine, quinolone, and sulphonamide nih.gov. These synthetic strategies typically involve nucleophilic substitution reactions where a nitrogen-containing linker on the second molecule displaces a reactive group on the quinolone core nih.govmdpi.com. The development of such ciprofloxacin-based hybrids has led to compounds with potent antimalarial activity, demonstrating the utility of this approach nih.gov. Another approach involves linking fluoroquinolones with 2-aminobenzothiazole (B30445) moieties, which are known to have a wide range of biological activities nih.gov.

Table 2: Examples of Hybrid Molecules Based on Fluoroquinolone Scaffolds

Fluoroquinolone CoreLinked PharmacophoreLinkage StrategyPotential Therapeutic ApplicationReference
CiprofloxacinAcridine, Quinoline, SulphonamideNucleophilic substitution at C-7Antimalarial nih.gov
Ciprofloxacin5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineChloroacetyl linkerAntibacterial mdpi.com
Norfloxacin, Gatifloxacin6-substituted-2-aminobenzothiazoleN-thiomide linkage at C-7Antibacterial researchgate.net
Ciprofloxacin, Gatifloxacin2-(2-chloroacetylamino)-substituted benzothiazolesNucleophilic substitutionAntibacterial nih.gov

Scaffold Generation for Protein-Ligand Interaction Studies and Enzyme Inhibitor Design

Derivatives originating from scaffolds like this compound are crucial tools for studying protein-ligand interactions and for the rational design of enzyme inhibitors. The primary targets for fluoroquinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV nih.govnih.gov. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death nih.gov.

The design of effective inhibitors requires a detailed understanding of how the molecule binds to the active site of the enzyme. Molecular docking and other computational studies are used to predict the binding modes of novel fluoroquinolone analogues within the enzyme's binding pocket orientjchem.orgmdpi.com. These in silico studies help in understanding the structure-activity relationships (SAR), guiding the synthesis of more potent and selective inhibitors mdpi.com. For example, docking studies have been used to analyze the interactions of novel fluoroquinolone derivatives with the binding pocket of DNA gyrase, revealing key interactions that explain their inhibitory activity orientjchem.org.

Furthermore, specifically designed fluoroquinolone derivatives can be used as chemical probes to investigate the structure and function of their target enzymes. By creating derivatives with reactive groups, researchers can covalently link the inhibitor to the enzyme, allowing for the identification of specific amino acid residues in the binding site nih.gov. This information is invaluable for designing next-generation inhibitors that can overcome resistance mutations. The development of chromone (B188151) derivatives, which share some structural similarities with quinolones, as topoisomerase inhibitors also highlights the importance of this scaffold in designing anticancer agents nih.gov.

Table 3: Applications in Enzyme Inhibition and Interaction Studies

Scaffold/Derivative TypeTarget Enzyme/ProteinStudy/ApplicationKey Findings/GoalsReference
Novel Fluoroquinolone AnaloguesDNA Gyrase (bacterial)Molecular DockingPrediction of binding interactions to explain antibacterial activity. orientjchem.orgmdpi.com
6-Chloro/fluoro-chromonesTopoisomerase (human)In vitro and in vivo assaysDesign of potential anticancer agents. nih.gov
Ciprofloxacin derivative (Cip-AcCl)DNA Gyrase (bacterial)Cross-linking experimentsRevealed a novel drug-binding mode not seen in crystal structures. nih.gov
Ciprofloxacin, LevofloxacinSARS-CoV-2 ProteinsMolecular DockingExplored potential as inhibitors of viral proteins. nih.gov

Computational and Theoretical Investigations of 6 Chloro 2 Fluoroquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. dergipark.org.trresearchgate.net For a molecule like 6-chloro-2-fluoroquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). dergipark.org.trbohrium.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structural parameters.

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netajchem-a.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the distribution of HOMO and LUMO electron densities would reveal the most probable sites for nucleophilic and electrophilic attacks, respectively. researchgate.net From these orbital energies, key chemical reactivity descriptors can be calculated to quantify the molecule's behavior.

Illustrative Data Table for FMO Analysis of this compound: This table is a hypothetical representation based on typical values for similar quinoline (B57606) derivatives.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--1.75
Energy GapΔEELUMO - EHOMO5.10
Ionization PotentialI-EHOMO6.85
Electron AffinityA-ELUMO1.75
Global Hardnessη(I - A) / 22.55
Global SoftnessS1 / (2η)0.196
Electronegativityχ(I + A) / 24.30
Chemical Potentialμ-(I + A) / 2-4.30
Electrophilicity Indexωμ2 / (2η)3.62

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying regions that are electron-rich or electron-poor, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. deeporigin.comwolfram.com

In an MEP map, regions of negative potential (shown in red) are electron-rich and are likely sites for electrophilic attack. chemrxiv.org Conversely, regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. chemrxiv.org For this compound, the nitrogen atom in the quinoline ring and the electronegative halogen atoms (chlorine and fluorine) would be expected to create distinct electron-rich (red/yellow) and electron-poor (blue) zones, guiding predictions of intermolecular interactions. bohrium.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectroscopy Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. bohrium.comijcce.ac.ir By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations would likely be performed in both the gas phase and in various solvents (using a model like the Polarizable Continuum Model, PCM) to understand how the electronic transitions are influenced by the environment. bohrium.comijcce.ac.ir The results would be compared with experimental UV-Vis spectra to validate the computational model. dergipark.org.tr

Illustrative Data Table for TD-DFT Predicted Electronic Transitions: This table is a hypothetical representation.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13150.085HOMO → LUMO
S0 → S22800.150HOMO-1 → LUMO
S0 → S32550.210HOMO → LUMO+1

Mechanistic Elucidation of Reactions Involving this compound via Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms that are difficult to probe experimentally. grnjournal.us By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational studies can be used to:

Identify the most favorable reaction pathway by comparing the activation energies of different proposed mechanisms. acs.orgmdpi.com

Analyze the geometry of transition states to understand the key interactions that stabilize them.

Predict the regioselectivity and stereoselectivity of reactions.

These investigations offer a molecular-level understanding of how the compound transforms chemically. grnjournal.us

Molecular Dynamics Simulations and Conformation Analysis

While DFT calculations identify a molecule's minimum energy structure, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (like a solvent). nih.govnih.gov

For this compound, an MD simulation would reveal the flexibility of the quinoline ring system and how it behaves in an aqueous or other solvent environment. researchgate.netrsc.org This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target. The simulation trajectory can be analyzed to identify dominant conformations and the energetic barriers between them. mdpi.com

In silico Molecular Docking and Binding Affinity Predictions (Methodology Focused)

In silico molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). mdpi.comresearchgate.net The primary goal is to predict the binding mode and estimate the strength of the interaction, usually reported as a binding affinity or docking score in kcal/mol. semanticscholar.orgnih.gov

The methodology for docking this compound against a specific protein target (e.g., DNA gyrase for antibacterial studies) would involve several key steps: nih.gov

Preparation of the Receptor and Ligand: The 3D structure of the protein is obtained from a database (like the Protein Data Bank). The ligand (this compound) structure is optimized using methods like DFT.

Grid Generation: A docking grid is defined around the active site of the receptor, specifying the volume where the docking algorithm will search for binding poses. researchgate.net

Docking Simulation: A docking program (like AutoDock Vina) systematically samples a large number of orientations and conformations of the ligand within the active site. nih.gov

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode. mdpi.comnih.gov The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are then analyzed to understand the basis of the binding. semanticscholar.org

Illustrative Data Table for Molecular Docking Results: This table is a hypothetical representation.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
DNA Gyrase Subunit A-7.8ASP-87Hydrogen Bond
GLY-83Hydrophobic
Topoisomerase IV-7.2SER-84Hydrogen Bond
ILE-120Pi-Alkyl

Advanced Analytical Methodologies for the Characterization of 6 Chloro 2 Fluoroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial relationships. For a disubstituted quinoline (B57606) like 6-chloro-2-fluoroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

¹H and ¹³C NMR spectroscopy are cornerstone techniques for the structural analysis of organic compounds. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of adjacent atoms and the aromatic ring currents within the quinoline system.

In the ¹H NMR spectrum of this compound, the protons on the heterocyclic and carbocyclic rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine atom at the C2 position and the chlorine atom at the C6 position exert significant electronic effects. The electron-withdrawing nature of these halogens generally deshields nearby protons, shifting their signals downfield. Furthermore, spin-spin coupling between protons (¹H-¹H coupling) and between protons and the fluorine nucleus (¹H-¹⁹F coupling) provides crucial connectivity information. For instance, the proton at C3 would be split by the adjacent fluorine at C2, and the proton at C5 would be coupled to the proton at C7.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. The carbons directly bonded to the electronegative fluorine (C2) and chlorine (C6) atoms are expected to show characteristic chemical shifts. Specifically, C2 would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key feature in identifying its signal. nih.govresearchgate.net The other carbon signals can be assigned based on established data for substituted quinolines and by using 2D NMR techniques. srce.hr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound Predicted values are based on substituent effects on the quinoline scaffold.

PositionAtomPredicted Chemical Shift (δ, ppm)Multiplicity & Key Coupling Constants (J, Hz)
3¹H7.2 - 7.4Doublet of doublets (dd), ³JHH ≈ 8-9 Hz, ³JHF ≈ 4-5 Hz
4¹H8.0 - 8.2Doublet (d), ³JHH ≈ 8-9 Hz
5¹H7.8 - 8.0Doublet (d), ³JHH ≈ 9 Hz
7¹H7.5 - 7.7Doublet of doublets (dd), ³JHH ≈ 9 Hz, ⁴JHH ≈ 2 Hz
8¹H7.9 - 8.1Doublet (d), ⁴JHH ≈ 2 Hz
2¹³C160 - 165Doublet (d), ¹JCF ≈ 240-260 Hz
3¹³C110 - 115Doublet (d), ²JCF ≈ 20-25 Hz
4¹³C138 - 142Singlet (s) or small doublet (d)
4a¹³C125 - 130Doublet (d), ³JCF ≈ 5-10 Hz
5¹³C128 - 132Singlet (s)
6¹³C130 - 135Singlet (s)
7¹³C126 - 130Singlet (s)
8¹³C130 - 134Singlet (s)
8a¹³C147 - 151Singlet (s)

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. nih.gov A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much larger than that for ¹H NMR, resulting in excellent signal dispersion and minimal peak overlap. wikipedia.orgazom.com

For this compound, the ¹⁹F NMR spectrum would display a single signal corresponding to the fluorine atom at the C2 position. The chemical shift of this signal is indicative of its electronic environment on the aromatic ring. mdpi.com This fluorine signal would be split into a doublet of doublets due to coupling with the protons at C3 (³JFH) and C4 (⁴JFH), providing direct evidence for its location on the quinoline ring. wikipedia.org The magnitude of these coupling constants can offer further structural insights.

Table 2: Typical ¹⁹F NMR Parameters for Fluoroaromatic Compounds

ParameterTypical Value RangeNotes
Chemical Shift (δ, ppm vs CFCl₃)-100 to -170For fluorine attached to an aromatic ring. The exact value is sensitive to other substituents. ucsb.edu
³JHF (ortho coupling)2 - 10 HzCoupling to the proton at C3. slideshare.net
⁴JHF (meta coupling)0 - 3 HzCoupling to the proton at C4. slideshare.net

Two-Dimensional NMR Experiments

While 1D NMR provides essential data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. magritek.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks connecting H3 with H4, and H5 with H7, confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.chscience.gov By mapping each proton to its corresponding carbon, HSQC allows for the confident assignment of the protonated carbons in the ¹³C spectrum.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is unique to the compound's structure, allowing for functional group identification and confirmation of the molecular identity. chemistryjournal.inresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum shows absorption bands at specific frequencies corresponding to the molecule's functional groups.

For this compound, the FT-IR spectrum would be dominated by vibrations associated with the quinoline ring system and the carbon-halogen bonds. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline rings give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹ for C-F, and 800-600 cm⁻¹ for C-Cl. chemistryjournal.inmdpi.com

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C and C=N Stretch1620 - 1450Strong to Medium (multiple bands)
Aromatic C-H In-plane Bend1300 - 1000Medium
C-F Stretch1250 - 1100Strong
Aromatic C-Cl Stretch800 - 600Strong
Aromatic C-H Out-of-plane Bend900 - 700Strong

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is highly complementary to FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice-versa. Raman is particularly sensitive to symmetric vibrations and bonds involving non-polar or less polar functional groups.

In the Raman spectrum of this compound, the symmetric "breathing" modes of the quinoline ring are expected to produce strong and sharp signals, which are highly characteristic of the heterocyclic core. nih.gov The C-Cl bond, being relatively polarizable, often gives a more intense Raman signal than in FT-IR, providing a clear marker for its presence. researchgate.net Analysis of the Raman spectrum, in conjunction with the FT-IR data, allows for a more complete characterization of the compound's vibrational properties and confirms the structural assignments made by NMR. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within this compound. The quinoline core is an aromatic heterocyclic system containing π electrons and non-bonding (n) electrons on the nitrogen atom, which gives rise to characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The primary electronic transitions observed in quinoline derivatives are π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur from the conjugated π system of the quinoline rings. The n → π* transitions, involving the lone pair of electrons on the nitrogen atom, are generally of lower intensity. The position and intensity of these absorption bands are sensitive to the type and position of substituents on the quinoline ring system as well as the solvent used for analysis.

For instance, studies on the parent compound, quinoline, show distinct absorption bands. The introduction of a chlorine atom at the C-6 position and a fluorine atom at the C-2 position on the quinoline ring is expected to cause shifts in the absorption maxima (λmax), known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, due to their electronic effects on the chromophore. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic absorption spectra of such molecules. researchgate.net Experimental analysis of related fluoroquinolones, such as levofloxacin, shows a characteristic absorbance maximum around 286 nm. mdpi.com Quinolone compounds generally exhibit higher extinction coefficients in the 300-400 nm range compared to their quinoline counterparts. nih.gov

Table 1: Representative UV-Vis Absorption Maxima for Quinoline and Related Compounds

Compound λmax (nm) Solvent/Method Reference
Quinoline 226, 276, 313 Ethanol nist.gov
6-Chloroquinoline Recorded in 200-400 nm range Water researchgate.net
Levofloxacin 286 Aqueous mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, as it provides precise information about its molecular weight and structural features through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, which confirms its molecular weight.

Tandem mass spectrometry (MS/MS) is used to investigate the compound's fragmentation pathways. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern of fluoroquinolones is well-documented and provides a roadmap for interpreting the spectrum of this compound. Common fragmentation processes for fluoroquinolone antibiotics include the loss of small neutral molecules such as water ([M+H−H₂O]⁺) and carbon dioxide ([M+H−CO₂]⁺) from the carboxylic acid group, if present. Further fragmentation often involves the cleavage of substituents on the quinoline core. For derivatives with a piperazine (B1678402) ring, cleavage of this ring system is a dominant fragmentation pathway.

For this compound (Molecular Formula: C₉H₅ClFN, Molecular Weight: 181.59 g/mol ), the analysis would confirm the isotopic pattern characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z (for ³⁵Cl) Description
[M]⁺ 181.0 Molecular Ion
[M+H]⁺ 182.0 Protonated Molecular Ion (in ESI+)
[M-HCN]⁺ 154.0 Loss of hydrogen cyanide

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray Diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. The technique can be applied to single crystals (single-crystal XRD) or to a microcrystalline powder (powder XRD).

Powder XRD is primarily used for the identification of crystalline phases and is a valuable tool in pharmaceutical sciences for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Each polymorph has a unique powder diffraction pattern, which can significantly impact the physical properties of the material.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a 6-Chloro-quinoline Derivative

Parameter 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline nih.gov
Chemical Formula C₁₃H₉ClF₃N
Molecular Weight 271.66
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.8482 (19)
b (Å) 5.0534 (8)
c (Å) 18.048 (3)
β (°) 107.503 (17)
Volume (ų) 1204.5 (3)

Advanced Chromatographic Techniques for Separation, Purity, and Quantification in Research

Chromatographic methods are essential for separating this compound from impurities, starting materials, and other derivatives, as well as for its quantification in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of fluoroquinolones due to their polarity and thermal lability. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. This includes selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detector. C18 (octadecylsilane) columns are widely used due to their versatility. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that affects the retention and peak shape of ionizable compounds like quinolones. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima or a photodiode array (PDA) detector that can acquire spectra across a range of wavelengths.

Table 4: Typical RP-HPLC Parameters for Fluoroquinolone Analysis

Parameter Typical Conditions
Column C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Buffered water (e.g., phosphate, pH 3.5) B: Acetonitrile or Methanol
Elution Isocratic or Gradient
Flow Rate 0.8 - 1.5 mL/min
Detector UV/PDA (e.g., at 278 nm) or Fluorescence

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is less frequently used for the direct analysis of fluoroquinolones compared to HPLC. This is because compounds like this compound, especially if they contain polar functional groups like carboxylic acids or secondary amines, possess low volatility and are thermally unstable. These characteristics make it difficult for them to be vaporized in the GC inlet without decomposition.

To overcome this limitation, derivatization is required. merckmillipore.com This process chemically modifies the polar functional groups to create a more volatile and thermally stable derivative. Common derivatization reactions include:

Silylation: Replaces active hydrogens (e.g., in -COOH, -OH, -NH groups) with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Acylation: Introduces an acyl group.

Alkylation: Introduces an alkyl group, often converting carboxylic acids to esters. merckmillipore.com

Once derivatized, the compound can be analyzed on a standard GC system, typically with a non-polar capillary column and a Flame Ionization Detector (FID) or a mass spectrometer.

Coupled Techniques (e.g., LC-MS/MS, GC-MS)

Coupling chromatographic separation with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of chromatography with the high selectivity and sensitivity of mass detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the trace-level quantification of fluoroquinolones in complex matrices. After separation by HPLC, the analyte is ionized (typically by ESI) and detected by a tandem mass spectrometer. The instrument is often operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and only a specific, characteristic product ion is monitored. This process is highly selective and significantly reduces background noise, leading to very low limits of detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the analysis of the derivatized forms of this compound and its analogues. GC-MS provides excellent separation for volatile compounds and yields mass spectra that are highly useful for structural confirmation, often by comparison to spectral libraries. The electron ionization (EI) source commonly used in GC-MS produces extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Strategic Derivatization for Enhanced Chromatographic Performance

In the analysis of this compound and its derivatives, achieving optimal chromatographic performance is paramount for accurate quantification and identification. While modern chromatographic systems offer high efficiency, certain inherent physicochemical properties of these compounds, such as polarity and volatility, can lead to challenges like poor peak shape, insufficient retention, or inadequate separation from matrix components. Strategic derivatization is a powerful pre-analytical technique employed to chemically modify the analyte to improve its chromatographic behavior and detectability.

The primary goals of derivatizing this compound and its analogues are to:

Increase Volatility for Gas Chromatography (GC): Many quinoline derivatives may not be sufficiently volatile for GC analysis, leading to thermal degradation in the injector or on the column. Derivatization can produce a more volatile compound suitable for GC.

Improve Peak Shape and Reduce Tailing in Liquid Chromatography (HPLC): The basic nitrogen atom in the quinoline ring can interact with residual silanol (B1196071) groups on silica-based reversed-phase columns, causing peak tailing. sielc.com Derivatization can mask this basic site, leading to more symmetrical peaks. sielc.com

Enhance Detector Response: By introducing a chromophore or fluorophore, derivatization can significantly increase the sensitivity of UV-Vis or fluorescence detection in HPLC. For GC, introducing halogenated groups can enhance the response of an electron capture detector (ECD).

Improve Separation of Enantiomers: For chiral derivatives of this compound, derivatization with a chiral reagent can form diastereomers that can be separated on a non-chiral column. asianpubs.orgresearchgate.net

Derivatization Strategies for Gas Chromatography (GC)

For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte. jfda-online.com Common approaches that can be applied to derivatives of this compound, particularly those containing active hydrogen atoms (e.g., hydroxyl or amino groups), include silylation, acylation, and alkylation.

Silylation: This is one of the most common derivatization techniques for GC. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens with a less polar and more volatile trimethylsilyl (TMS) group.

Acylation: This method involves the introduction of an acyl group. Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can significantly increase volatility and the response of an electron capture detector (ECD). jfda-online.com

The following table summarizes potential GC derivatization strategies for functionalized derivatives of this compound.

Derivatization TechniqueTarget Functional GroupTypical ReagentResulting DerivativeKey Chromatographic Improvement
Silylation-OH, -NH2, -COOHBSTFA, TMCSTrimethylsilyl (TMS) ether/amine/esterIncreased volatility, improved thermal stability
Acylation-OH, -NH2TFAA, PFPATrifluoroacetyl (TFA) ester/amideIncreased volatility, enhanced ECD response
Alkylation-COOHBF3/MethanolMethyl esterIncreased volatility, reduced polarity

Derivatization Strategies for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is often employed to improve peak shape and enhance detection sensitivity. nih.gov For this compound and its derivatives, derivatization can target the basic nitrogen of the quinoline ring to mitigate undesirable interactions with the stationary phase or introduce a fluorescent tag for more sensitive detection.

Pre-column Derivatization for Fluorescence Detection: For trace analysis, derivatization with a fluorescent reagent can significantly lower the limits of detection. Reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC) react with primary and secondary amines to produce highly fluorescent derivatives. nih.gov

Chiral Derivatization: For the separation of enantiomers, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers. asianpubs.orgresearchgate.net These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. asianpubs.orgresearchgate.net For instance, a quinoline-based chiral derivatizing reagent has been successfully used for the enantioseparation of β-blockers. researchgate.net

The table below outlines potential HPLC derivatization strategies applicable to derivatives of this compound.

Derivatization TechniqueTarget Functional Group/SiteTypical ReagentResulting DerivativeKey Chromatographic Improvement
Fluorescent LabelingPrimary/Secondary AminesDansyl Chloride, FMOC-ClFluorescent sulfonamide/carbamateEnhanced detection sensitivity
UV-Vis LabelingAmines, PhenolsBenzoyl ChlorideBenzoyl derivativeImproved UV detectability and retention
Chiral DerivatizationChiral amines, alcohols, or carboxylic acidsChiral derivatizing agents (e.g., Mosher's acid chloride)Diastereomeric pairEnables enantiomeric separation on achiral columns
Ion-Pairing (Pseudo-derivatization)Basic NitrogenIon-pairing reagents (e.g., heptafluorobutyric acid) in the mobile phaseIn-situ ion pair formationImproved peak shape, reduced tailing

By strategically selecting a derivatization method, the chromatographic performance for the analysis of this compound and its derivatives can be significantly enhanced, leading to more robust, sensitive, and reliable analytical methods.

Future Research Directions and Emerging Opportunities for 6 Chloro 2 Fluoroquinoline Chemistry

Development of Sustainable and Green Synthetic Protocols

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and significant waste generation. acs.orgresearchgate.nettandfonline.com Future research will undoubtedly focus on the development of sustainable and green synthetic protocols for 6-chloro-2-fluoroquinoline and its derivatives. This aligns with the growing emphasis on environmentally benign chemical manufacturing. mdpi.comnih.gov

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. ijbpas.comacs.org The application of microwave-assisted organic synthesis (MAOS) to the key steps in the formation of the this compound core or its subsequent functionalization represents a significant opportunity to develop more efficient and sustainable processes. figshare.com

Catalyst-Free and Solvent-Free Reactions: The elimination of catalysts and solvents, wherever possible, is a cornerstone of green chemistry. Research into solid-state reactions or reactions under solvent-free conditions for the synthesis of this compound could significantly reduce the environmental impact of its production.

Use of Greener Solvents and Catalysts: When solvents and catalysts are necessary, the focus will be on employing environmentally friendly alternatives. This includes the use of water, ethanol, or supercritical CO2 as reaction media and the development of reusable and non-toxic catalysts. ijbpas.comfigshare.com Nano-catalysts and biocatalysts are also promising areas for exploration in the synthesis of quinoline derivatives. ijbpas.com

Green Synthesis ApproachPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity. ijbpas.comacs.orgOptimization of microwave parameters for key synthetic steps.
Solvent-Free Reactions Reduced waste, simplified work-up procedures. Exploration of solid-state and melt-phase reaction conditions.
Green Solvents Lower environmental impact, reduced toxicity. ijbpas.comInvestigating the use of water, ethanol, or supercritical fluids.
Reusable Catalysts Reduced catalyst waste and cost. ijbpas.comDevelopment of heterogeneous or recyclable homogeneous catalysts.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The presence of two distinct halogen atoms at the C2 and C6 positions of the quinoline ring provides a rich playground for exploring novel reactivity patterns and unconventional transformations. The differential reactivity of the C-F and C-Cl bonds can be exploited for selective functionalization.

Future research in this area could involve:

Selective Cross-Coupling Reactions: The development of catalytic systems that can selectively activate either the C-Cl or the C-F bond is a key challenge. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. mdpi.comnih.gov Investigating the selective coupling at either the C2 or C6 position of this compound would open up avenues for the synthesis of a wide array of novel derivatives with tailored properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient nature of the quinoline ring, enhanced by the presence of the halogen atoms, makes it susceptible to nucleophilic aromatic substitution. Studying the regioselectivity of SNAr reactions with various nucleophiles will be crucial for developing synthetic routes to functionalized 6-chloro-2-fluoroquinolines.

Unconventional Bond Activations: Exploring unconventional methods for bond activation, such as photochemical or electrochemical approaches, could lead to novel transformations that are not accessible through traditional thermal methods.

Reaction TypePotential Application to this compoundResearch Goal
Palladium-Catalyzed Cross-Coupling Selective functionalization at C2 or C6 positions. mdpi.comnih.govDevelopment of regioselective catalytic systems.
Nucleophilic Aromatic Substitution Introduction of various functional groups.Understanding the factors controlling regioselectivity.
Photochemical/Electrochemical Reactions Access to novel and unique chemical transformations.Exploring new reactivity patterns under non-thermal conditions.

Integration into Artificial Intelligence and Machine Learning for Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, particularly in the realm of molecular design and property prediction. arxiv.orgnih.govmdpi.comnih.govmdpi.cominnovations-report.comeurekalert.orgresearchgate.net Integrating this compound into these computational workflows presents a significant opportunity to accelerate the discovery of new functional molecules.

Emerging opportunities include:

Predictive Modeling of Properties: AI/ML algorithms can be trained on existing data for quinoline derivatives to predict various properties of novel this compound analogues, such as their electronic, optical, and biological activities. eurekalert.org This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.

De Novo Molecular Design: Generative AI models can be employed to design new molecules based on the this compound scaffold with desired properties. These models can explore vast chemical spaces to identify novel structures that are optimized for specific applications. nih.gov

Reaction Prediction and Synthesis Planning: Machine learning models can predict the outcomes of chemical reactions and assist in the design of efficient synthetic routes for complex derivatives of this compound. researchgate.net

Expansion into Optoelectronic and Advanced Polymer Research

Quinoline and its derivatives have shown promise in the development of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors. nih.govresearchgate.net The unique electronic properties of the this compound core make it an attractive building block for the synthesis of novel organic semiconductors and polymers.

Future research directions in this area are:

Synthesis of Novel Fluorophores: By strategically modifying the this compound scaffold with donor and acceptor groups, it is possible to tune its photophysical properties and develop novel fluorescent materials with applications in sensing, imaging, and light-emitting devices.

Development of Quinoline-Containing Polymers: The incorporation of the this compound unit into polymer backbones could lead to the development of new materials with interesting electronic and optical properties. These polymers could find applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. researchgate.netresearchgate.netnih.gov

Investigation of Non-Linear Optical Properties: Functionalized quinolines have been investigated for their non-linear optical (NLO) properties. researchgate.net Exploring the NLO characteristics of this compound derivatives could lead to their use in advanced photonic and optoelectronic devices.

Role in Catalyst Design and Development

The ability of the quinoline nitrogen to coordinate with metal ions makes it a valuable ligand in coordination chemistry and catalysis. mdpi.comnih.govresearchgate.net this compound can serve as a scaffold for the design of novel ligands and metal complexes with catalytic activity.

Potential research opportunities include:

Synthesis of Novel Ligands: The C2 and C6 positions of this compound can be functionalized with various coordinating groups to create novel mono- and bidentate ligands.

Development of Homogeneous Catalysts: Metal complexes of this compound derivatives can be synthesized and screened for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nih.govnih.gov

Heterogeneous Catalysis: Immobilizing this compound-based catalysts on solid supports could lead to the development of recyclable and more sustainable catalytic systems.

Investigation as Probes for Biological Systems (excluding direct drug applications)

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. nih.govnih.govrsc.orgescholarship.org The quinoline scaffold is a common feature in many fluorescent sensors due to its favorable photophysical properties. acs.orgresearchgate.nettandfonline.comresearchgate.netnih.gov

Future research can be directed towards:

Development of Fluorescent Ion Sensors: By incorporating specific ion-binding moieties, this compound can be developed into selective and sensitive fluorescent probes for the detection of biologically important metal ions. researchgate.nettandfonline.comnih.gov

Biological Imaging Agents: Functionalized this compound derivatives with enhanced fluorescence quantum yields and cell permeability could be explored as imaging agents for visualizing specific cellular components or processes. nih.govnih.govuiowa.edu

Activity-Based Probes: Designing this compound derivatives that undergo a fluorescent change upon reacting with a specific enzyme or biomolecule could lead to the development of activity-based probes for studying biological pathways. escholarship.org

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2-fluoroquinoline, and how can reaction conditions be fine-tuned to maximize yield?

Methodological Answer: The synthesis of this compound typically involves halogenation and cyclization steps. Key intermediates include chlorinated quinoline precursors modified with fluorine at position 2. For example, in analogous compounds like 2-chloro-6-fluoro-3-methylquinoline, palladium-catalyzed cross-coupling (e.g., Sonogashira) or nucleophilic substitution reactions are employed to introduce substituents . Reaction optimization requires:

  • Temperature control : Avoiding decomposition of halogenated intermediates (e.g., maintaining 60–80°C during cyclization).
  • Catalyst selection : Pd(PPh₃)₄ for coupling reactions or AlCl₃ for Friedel-Crafts alkylation.
  • Real-time monitoring : Use HPLC or GC to track intermediates and adjust reaction time .

Q. How can the structural integrity of this compound derivatives be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and computational techniques:

  • NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted values (e.g., using Gaussian09).
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 195.62 for 2-chloro-6-fluoro-3-methylquinoline) .
  • X-ray crystallography : Resolve positional isomerism (e.g., distinguishing Cl/F positions on the quinoline ring) .

Advanced Research Questions

Q. What molecular interactions drive the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer: Use a dual approach:

  • In silico docking : Model interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Fluorine’s electronegativity enhances binding via halogen bonds (e.g., C–F···H–N interactions) .
  • SAR libraries : Synthesize analogs with substituent variations (e.g., methyl, trifluoromethyl) at positions 3 and 3. Compare bioactivity data (e.g., IC₅₀ values) to identify critical functional groups .

Q. How can researchers resolve contradictions in reported data on the reactivity of this compound under nucleophilic conditions?

Methodological Answer: Discrepancies often arise from solvent polarity and steric effects. For example:

  • Polar aprotic solvents (DMF) : Favor SNAr at position 2 (fluoro group) due to better leaving-group activation.
  • Steric hindrance : Bulky substituents at position 3 (e.g., methyl) may redirect reactivity to position 6 (chloro). Validate via kinetic studies (e.g., time-resolved ¹⁹F NMR) .

Mechanistic and Analytical Questions

Q. What computational methods are most reliable for predicting the electronic properties of this compound derivatives?

Methodological Answer:

  • *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing oxidative stability .
  • Molecular dynamics (MD) : Simulate solvation effects in biological membranes (e.g., using GROMACS) to assess bioavailability .

Q. How should researchers design experiments to investigate metabolic pathways of this compound in vitro vs. in vivo?

Methodological Answer:

  • In vitro : Use hepatic microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS (e.g., hydroxylation at position 3).
  • In vivo : Radiolabel the compound (¹⁴C at chlorine) and track excretion profiles in animal models. Note species-specific cytochrome P450 differences .

Data Interpretation and Validation

Q. How can contradictory bioassay results (e.g., antibacterial vs. cytotoxic activity) be reconciled for this compound analogs?

Methodological Answer:

  • Dose-response curves : Ensure assays use consistent concentrations (e.g., 1–100 µM). Cytotoxicity may dominate at higher doses.
  • Selectivity indices : Calculate IC₅₀ ratios (e.g., bacterial vs. mammalian cells). Fluorine’s role in reducing off-target effects should be quantified .

Q. What statistical methods are appropriate for analyzing SAR datasets with high variability?

Methodological Answer:

  • Multivariate analysis (PCA) : Identify clusters of analogs with similar bioactivity.
  • Machine learning (Random Forest) : Train models on descriptors like logP, molar refractivity, and Hammett constants to predict activity .

Advanced Applications

Q. How can this compound be functionalized for use in photoaffinity labeling studies?

Methodological Answer: Introduce photoreactive groups (e.g., diazirine) at position 4 via Suzuki coupling. Validate labeling efficiency in target proteins via SDS-PAGE and Western blotting .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

Methodological Answer:

  • Lyophilization : Store under argon at –80°C to prevent hydrolysis.
  • Light protection : Use amber vials; fluorine’s inductive effect reduces photolytic cleavage of C–Cl bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.